molecular formula C25H20O6 B2497566 (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one CAS No. 858759-30-5

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one

Cat. No.: B2497566
CAS No.: 858759-30-5
M. Wt: 416.429
InChI Key: AWHVIPGBUAVPOO-CFRMEGHHSA-N
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C25H20O6 and its molecular weight is 416.429. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-phenacyloxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-28-21-11-8-16(12-23(21)29-2)13-24-25(27)19-10-9-18(14-22(19)31-24)30-15-20(26)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHVIPGBUAVPOO-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Benzofuran derivatives have been extensively studied for their antioxidant , anti-inflammatory , antitumor , and antimicrobial activities. The specific compound has shown promising results in various biological assays.

Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress-related diseases. Studies have shown that benzofuran derivatives can scavenge free radicals effectively. For instance, a related benzofuran compound demonstrated significant DPPH scavenging activity, indicating its potential as an antioxidant (Table 1) .

Concentration (µM)DPPH Scavenging Activity (%)
1054.88 ± 3.1
5097.4 ± 2.1
10097 ± 2.3
20097 ± 1.7
50097.2 ± 1.9
100097 ± 2.3

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. Research indicates that these compounds can significantly reduce levels of tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8), showcasing their potential in treating chronic inflammatory conditions .

The biological activities of this compound may be linked to several mechanisms:

  • Inhibition of Oxidative Stress : By scavenging free radicals, the compound can mitigate oxidative damage.
  • Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines, thus reducing inflammation.
  • Apoptosis Induction : Some studies suggest that benzofuran derivatives can induce apoptosis in cancer cells by triggering intrinsic pathways .

Case Studies

Several studies highlight the efficacy of benzofuran derivatives in preclinical models:

  • Cancer Cell Lines : A study evaluated the cytotoxic effects of related benzofuran compounds on various cancer cell lines, demonstrating significant antiproliferative activity against K562 leukemia cells .
  • Animal Models : In vivo studies have shown that these compounds can reduce tumor growth in xenograft models by modulating immune responses and inhibiting angiogenesis.

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